
2-(5-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a methyl group on the imidazole ring, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves multiple steps. One common method starts with the bromination and fluorination of a phenyl ring, followed by the formation of the imidazole ring and subsequent carboxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Bromination and Fluorination: The phenyl ring is first brominated using bromine or a brominating agent, followed by fluorination using a fluorinating agent such as potassium fluoride.
Imidazole Ring Formation: The brominated and fluorinated phenyl compound is then reacted with a suitable precursor to form the imidazole ring. This step may involve the use of a base and a solvent such as dimethylformamide.
Carboxylation: Finally, the imidazole derivative is carboxylated using carbon dioxide or a carboxylating agent under specific conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, minimizing waste, and ensuring the safety and efficiency of the production process. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring and carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases such as potassium phosphate are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-(5-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(5-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid: Similar structure but lacks the methyl group on the imidazole ring.
2-(5-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid: Similar structure but has a chlorine atom instead of bromine.
2-(5-bromo-2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
2-(5-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a methyl group on the imidazole ring. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H8BrFN2O2 |
|---|---|
Poids moléculaire |
299.10 g/mol |
Nom IUPAC |
2-(5-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrFN2O2/c1-5-9(11(16)17)15-10(14-5)7-4-6(12)2-3-8(7)13/h2-4H,1H3,(H,14,15)(H,16,17) |
Clé InChI |
ZSFCQMOYUCWBPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N1)C2=C(C=CC(=C2)Br)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


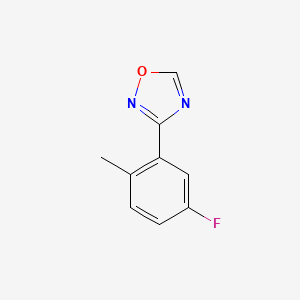
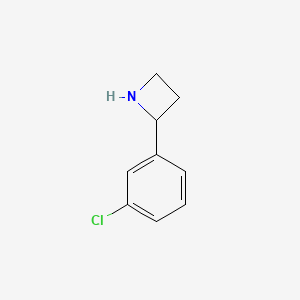

![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B15147454.png)
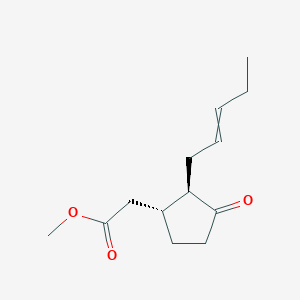
![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)
![3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B15147460.png)
![(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147466.png)


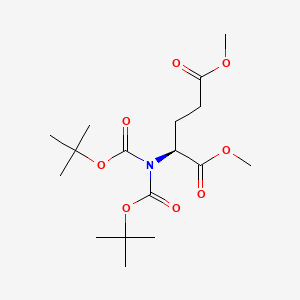
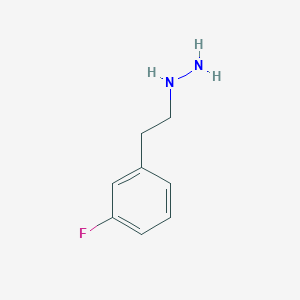
![N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)](/img/structure/B15147509.png)
![N-ethyl-2-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15147512.png)
